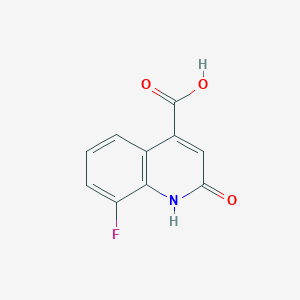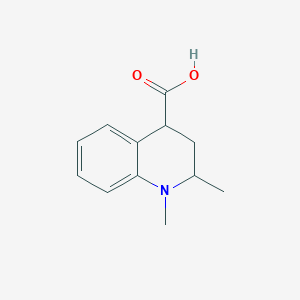
1-((Methylamino)methyl)isochroman-6,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Methylamino)methyl)isochroman-6,7-diol is a chemical compound with the molecular formula C11H15NO3. It contains 30 atoms in total: 15 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Méthodes De Préparation
The synthesis of 1-((Methylamino)methyl)isochroman-6,7-diol can be achieved through several synthetic routes. One common method involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif. This reaction typically starts from an epoxide, rather than an aldehyde, and uses hexafluoroisopropanol (HFIP) as a solvent. The reaction conditions are mild, with a temperature of around 20°C and a reaction time of less than 1 hour . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Des Réactions Chimiques
1-((Methylamino)methyl)isochroman-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesThe isochroman motif is known for its bioactivity, making it a valuable target for the synthesis of drug analogues .
Comparaison Avec Des Composés Similaires
1-((Methylamino)methyl)isochroman-6,7-diol can be compared with other similar compounds, such as erythro-2-methyl-5-hydroxyphenylpropane-7,8-diol, (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one, and (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one . These compounds share structural similarities but differ in their specific functional groups and bioactivities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamino group, which may contribute to its distinct biological properties.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(methylaminomethyl)-3,4-dihydro-1H-isochromene-6,7-diol |
InChI |
InChI=1S/C11H15NO3/c1-12-6-11-8-5-10(14)9(13)4-7(8)2-3-15-11/h4-5,11-14H,2-3,6H2,1H3 |
Clé InChI |
MLHJHRSSWPEYJW-UHFFFAOYSA-N |
SMILES canonique |
CNCC1C2=CC(=C(C=C2CCO1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)
![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)


![Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11894367.png)



![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)

![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)
![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)
